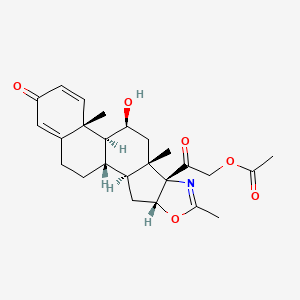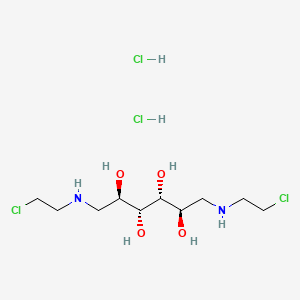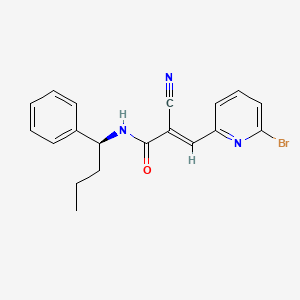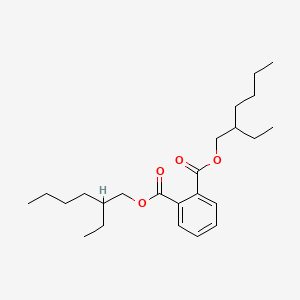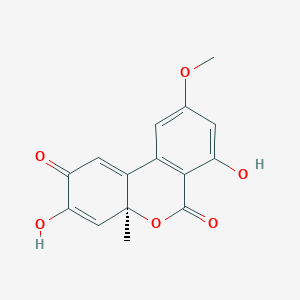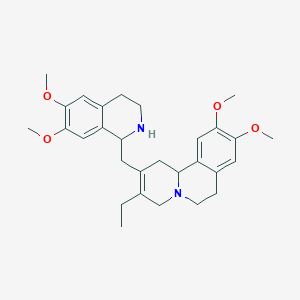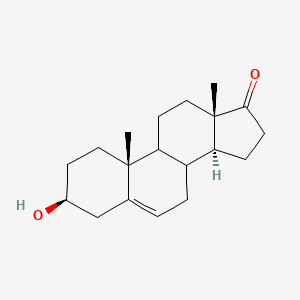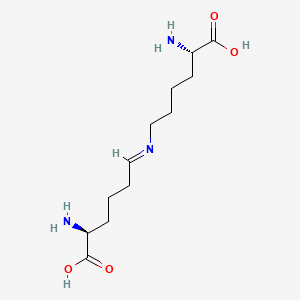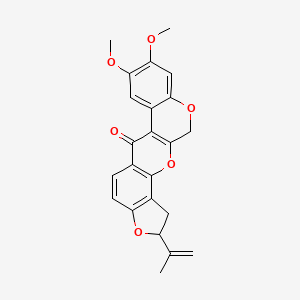
Deracoxib
Overview
Description
Deracoxib, sold under the trade name Deramaxx, is a nonsteroidal anti-inflammatory drug (NSAID) of the coxib class . It is used in dogs to treat pain associated with osteoarthritis, or to prevent pain following orthopedic or dental surgery . It is available as beef-flavored tablets .
Molecular Structure Analysis
The crystal structure of this compound has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional theory techniques . This compound crystallizes in space group Pbca (#61) with a = 9.68338(11), b = 9.50690(5), c = 38.2934(4) Å, V = 3525.25(3) Å3, and Z = 8 .
Physical And Chemical Properties Analysis
This compound is a compound containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The molecular weight of this compound is 397.37 g·mol −1 .
Scientific Research Applications
Antitumor Effects
Deracoxib has demonstrated potential in cancer treatment, particularly in veterinary medicine. It was observed to have antitumor activity against transitional cell carcinoma (TCC) of the urinary bladder in dogs, with a considerable portion of the subjects showing partial remission or stable disease (McMillan et al., 2011). Additionally, this compound has been studied for its role in protecting normal cells from the toxic effects of doxorubicin, a chemotherapeutic agent, in canine mammary epithelial cells (Bakirel et al., 2017). It also showed synergistic growth-inhibitory effects with doxorubicin against a canine mammary tumor cell line (Bakirel et al., 2016).
Effects on Oxidative Stress
In vitro studies have revealed that this compound can mitigate oxidative stress in canine mammary carcinoma cells. It was found to attenuate doxorubicin-induced oxidative damage by modulating enzymatic and non-enzymatic components, suggesting its potential in cancer treatment through systematic modulation of the antioxidant defense systems (Alkan et al., 2014).
Pharmacokinetics and Selectivity
This compound's pharmacokinetics have been evaluated in horses, showing that it is absorbed after oral administration and could be a useful anti-inflammatory treatment for various conditions in horses. Its selectivity for cyclooxygenase-2 (COX-2) was also highlighted in this study (Davis et al., 2011).
Crystal Structure Analysis
The crystal structure of this compound has been solved and refined, providing valuable information for further drug development and understanding its interaction with biological molecules (Kaduk et al., 2023).
Mechanism of Action
Target of Action
Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) of the coxib class . The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which mediate inflammation, pain, and fever .
Mode of Action
This compound works by selectively inhibiting the COX-2 enzyme . This selective inhibition means it specifically targets the production of inflammatory prostaglandins without significantly affecting the protective prostaglandins produced by COX-1 . This selectivity helps to minimize the gastrointestinal side effects commonly associated with non-selective NSAIDs .
Biochemical Pathways
The inhibition of COX-2 by this compound leads to a decrease in the production of prostaglandins involved in the inflammation pathway . This results in a reduction in the clinical signs associated with inflammation, including pain and swelling .
Pharmacokinetics
The pharmacokinetics of this compound can be influenced by the age, weight, and overall health status of the dog, including liver and kidney function, which may affect the drug’s metabolism and excretion .
Result of Action
The result of this compound’s action is the alleviation of pain and inflammation. By reducing the production of inflammatory prostaglandins, this compound effectively reduces inflammation and pain . This improves the quality of life for dogs suffering from conditions like osteoarthritis or recovering from surgery .
Action Environment
Environmental factors such as the health status of the dog can influence the action, efficacy, and stability of this compound . For instance, dogs with renal disease or impaired renal function are at increased risk for kidney-related side effects from NSAIDs, including this compound . Therefore, it’s important to use this compound under the guidance of a veterinarian, who can determine the appropriate dosage and duration of treatment based on the individual dog’s condition and response to therapy .
properties
IUPAC Name |
4-[3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)pyrazol-1-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3S/c1-26-16-7-2-10(8-13(16)18)15-9-14(17(19)20)22-23(15)11-3-5-12(6-4-11)27(21,24)25/h2-9,17H,1H3,(H2,21,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZQAZKAZLXFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045975 | |
| Record name | Deracoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
169590-41-4 | |
| Record name | Deracoxib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169590-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deracoxib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169590414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deracoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11395 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Deracoxib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Deracoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-(Difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-1-yl]benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DERACOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX29JB5XWV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of Deracoxib?
A1: this compound is a selective inhibitor of cyclooxygenase-2 (COX-2) [, , , , , , , , , ].
Q2: How does this compound's selectivity for COX-2 translate into its therapeutic effects?
A2: COX-2 is an enzyme involved in the production of prostaglandins, which mediate pain and inflammation. By selectively inhibiting COX-2, this compound reduces the production of these prostaglandins, leading to analgesic and anti-inflammatory effects [, , , , , , ].
Q3: Does this compound affect COX-1, and what are the implications?
A3: this compound demonstrates a higher selectivity for COX-2 over COX-1. While it may exhibit some inhibitory effects on COX-1 at higher concentrations, its primary target is COX-2. This selectivity aims to minimize potential gastrointestinal adverse effects associated with COX-1 inhibition [, , , , , , ].
Q4: Are there differences in how this compound affects prostaglandin production in different tissues?
A4: Research suggests that the effects of this compound on prostaglandin production can vary across different tissues. For instance, studies have shown that while this compound effectively reduces prostaglandin E2 concentrations in blood and synovial fluid, it may have a less pronounced effect on gastric prostaglandin E1 and E2 synthesis [, ].
Q5: Beyond prostaglandin synthesis, are there other mechanisms through which this compound exerts its effects?
A5: Research suggests that this compound might have additional mechanisms of action beyond COX-2 inhibition. For example, some studies indicate that it may induce apoptosis in certain cancer cell lines and modulate the expression of proteins involved in cell cycle regulation [, , , ].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C17H14F3N3O3S, and its molecular weight is 397.39 g/mol [].
Q7: Is there information available on the spectroscopic data of this compound?
A7: The provided abstracts do not offer specific details on the spectroscopic data (e.g., NMR, IR) of this compound.
Q8: What is the elimination half-life of this compound in different species?
A9: The elimination half-life (t1/2) of this compound varies across species. For instance, it is approximately 7.9 hours in cats, 12.49 hours in horses, and 6.3 hours in geese [, , ].
Q9: How is this compound metabolized and excreted?
A9: The abstracts provided do not offer detailed information on the specific metabolic pathways or excretion routes of this compound.
Q10: What in vitro models have been used to investigate the effects of this compound?
A11: Various in vitro studies have employed cell lines, including canine osteosarcoma cells, mammary carcinoma cells, and chondrocytes, to investigate the effects of this compound on cell viability, apoptosis, and inflammatory mediator production [, , , ].
Q11: What animal models have been used to assess the efficacy and safety of this compound?
A12: Researchers have utilized a range of animal models, primarily in dogs, to evaluate this compound. These models include dogs with sodium urate crystal-induced stifle synovitis, those undergoing dental or soft tissue surgery, and dogs with naturally occurring osteoarthritis or specific cancers [, , , , , , ].
Q12: What are the potential adverse effects associated with this compound administration?
A13: While generally considered well-tolerated, potential adverse effects associated with this compound have been reported, primarily gastrointestinal issues like vomiting, diarrhea, and in some cases, more serious complications like duodenal perforation. These effects are often dose-dependent [, , , ].
Q13: Are there specific risk factors that might increase the likelihood of adverse effects?
A14: Studies suggest that certain factors, such as the concurrent use of corticosteroids or other NSAIDs, administration of higher than approved dosages, and pre-existing gastrointestinal conditions, may increase the risk of adverse effects [, , , ].
Q14: Are there ongoing efforts to develop novel this compound formulations or drug delivery systems?
A15: While the provided abstracts don't delve into specific novel formulations for this compound, one abstract mentions an "oral rapidly dissolving formulation" []. This suggests ongoing efforts to optimize its delivery and potentially enhance its therapeutic profile.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



